2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)propanamide
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Overview
Description
2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)propanamide is a complex organic compound that features an amide group, an amino group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)propanamide typically involves the reaction of a benzylpyrrolidine derivative with a suitable amide precursor. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the hydrogenation steps.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions in reactors equipped with temperature and pressure control systems. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the amide group can produce primary or secondary amines.
Scientific Research Applications
2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Methylpropanamide: A simpler amide compound with similar structural features.
2-Amino-N-methylpropanamide hydrochloride: A related compound with a methyl group instead of a benzyl group.
Uniqueness
2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)propanamide is unique due to the presence of the benzylpyrrolidine moiety, which imparts specific steric and electronic properties. This uniqueness makes it a valuable compound for specialized applications in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C15H23N3O |
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Molecular Weight |
261.36 g/mol |
IUPAC Name |
2-amino-N-[(1-benzylpyrrolidin-2-yl)methyl]propanamide |
InChI |
InChI=1S/C15H23N3O/c1-12(16)15(19)17-10-14-8-5-9-18(14)11-13-6-3-2-4-7-13/h2-4,6-7,12,14H,5,8-11,16H2,1H3,(H,17,19) |
InChI Key |
FDAVDUMHZCEFPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC1CCCN1CC2=CC=CC=C2)N |
Origin of Product |
United States |
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